

# Application Notes and Protocols for the Identification of Imbricatin using Mass Spectrometry

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## Compound of Interest

Compound Name:	Imbricatin
CAS No.:	84504-71-2
Cat. No.:	B15129110

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## Introduction

**Imbricatin** is a naturally occurring stilbenoid found in various plant species, including those from the *Dendrobium* and *Pholidota* genera.[1][2] This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory effects demonstrated by the inhibition of nitric oxide (NO) production in activated macrophages.[2] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a powerful and indispensable tool for the unambiguous identification and characterization of **Imbricatin** in complex biological matrices.[3][4] This document provides detailed application notes and experimental protocols for the successful identification of **Imbricatin** using mass spectrometry.

## Chemical Properties of Imbricatin

A thorough understanding of the chemical properties of **Imbricitin** is fundamental for developing robust analytical methods.

Property	Value	Source
Molecular Formula	C <sub>16</sub> H <sub>14</sub> O <sub>4</sub>	
Molecular Weight	270.28 g/mol	
Exact Mass	270.08920892 Da	
CAS Number	84504-71-2	

## Mass Spectrometry Data for Imbricitin Identification

High-resolution mass spectrometry provides the accuracy required for the confident identification of **Imbricitin**. The table below summarizes key experimental mass spectrometry data for the protonated molecule [M+H]<sup>+</sup>.

Parameter	Value	Source
Precursor Ion	[M+H] <sup>+</sup>	
Precursor m/z	271.085	
Instrument Type	qTof	
Ionization Mode	Positive	

## Fragmentation Pattern of Imbricitin

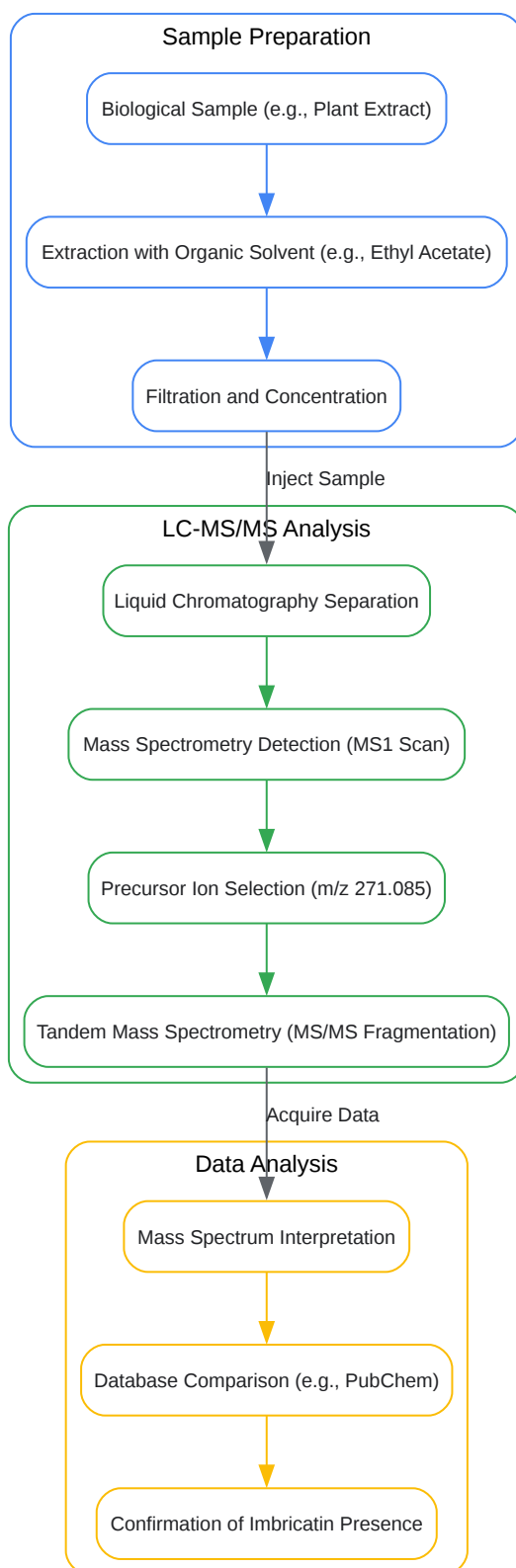
Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the precursor ion, generating a characteristic pattern of product ions that serves as a structural fingerprint. The fragmentation of the **Imbricitin** precursor ion ([M+H]<sup>+</sup> at m/z 271.085) yields several key fragment ions.

Fragment m/z	Relative Intensity (%)
239.049988	100
239.059814	97.22
239.040146	53.89
239.069641	49.75
240.063477	24.71

Data sourced from PubChem CID 14237636.

## Experimental Workflow for Imbricatin Identification

The following diagram illustrates a typical workflow for the extraction and identification of **Imbricatin** from a biological matrix using LC-MS/MS.



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Caption: Workflow for **Imbricatin** Identification.

## Detailed Experimental Protocols

### Sample Preparation: Extraction of Imbricatin from Plant Material

This protocol outlines a general procedure for the extraction of **Imbricatin** from a plant matrix.

Materials:

- Dried and powdered plant material
- Ethyl acetate
- Methanol
- Rotary evaporator
- Filter paper (0.22  $\mu\text{m}$ )
- Vials for sample storage

Procedure:

- Weigh 10 g of the dried, powdered plant material.
- Suspend the powder in 100 mL of ethyl acetate.
- Macerate the suspension for 24 hours at room temperature with occasional shaking.
- Filter the extract through Whatman No. 1 filter paper.
- Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C.
- Redissolve the dried extract in methanol to a final concentration of 1 mg/mL.
- Filter the methanolic solution through a 0.22  $\mu\text{m}$  syringe filter into an autosampler vial.

### LC-MS/MS Analysis Protocol

This protocol provides a starting point for the development of an LC-MS/MS method for the detection and identification of **Imbricatin**.

#### Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Mass spectrometer capable of MS/MS, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument.

#### LC Parameters:

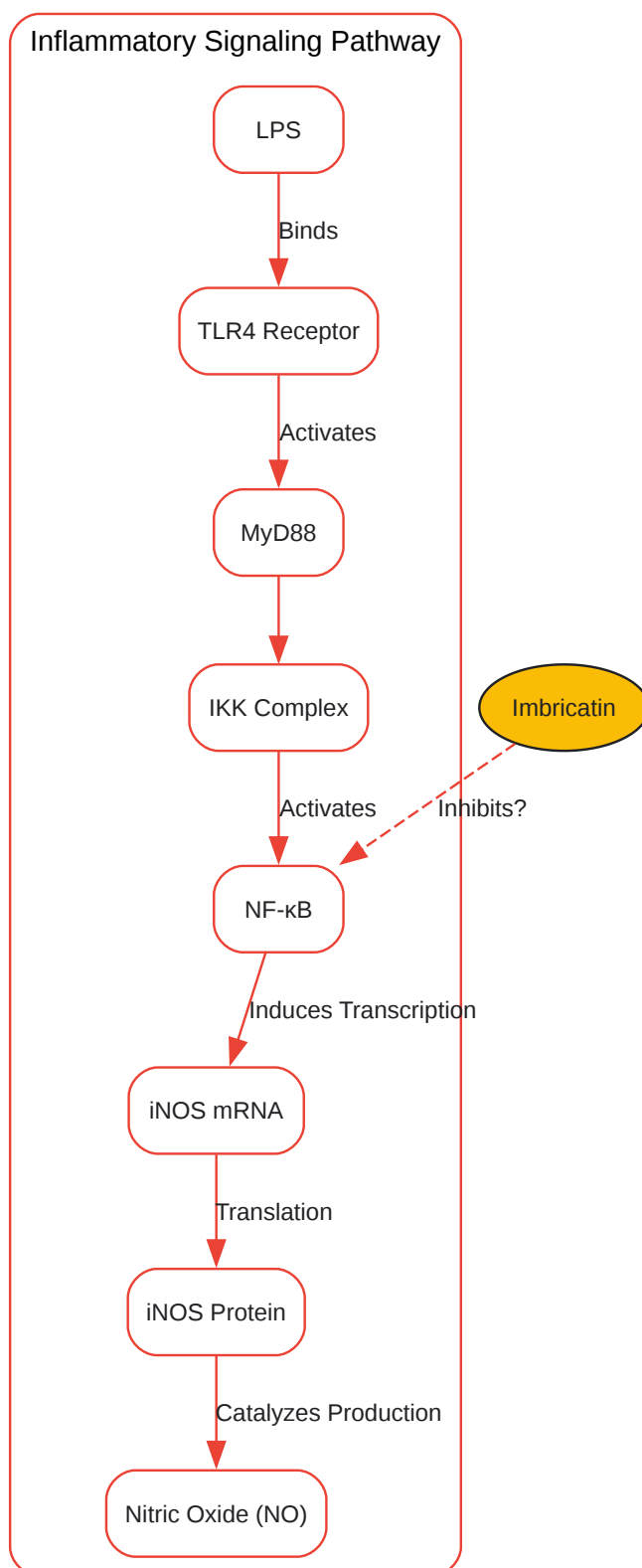
- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8  $\mu$ m particle size)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient:
  - 0-2 min: 5% B
  - 2-15 min: 5-95% B
  - 15-18 min: 95% B
  - 18-18.1 min: 95-5% B
  - 18.1-22 min: 5% B
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5  $\mu$ L

#### MS Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 3.5 kV
- Source Temperature: 120°C
- Desolvation Temperature: 350°C
- Gas Flow (Desolvation): 800 L/hr
- MS1 Scan Range: m/z 100-1000
- MS/MS Acquisition: Data-dependent acquisition (DDA)
- Precursor Ion for Fragmentation: m/z 271.085
- Collision Energy: Ramped from 10-40 eV to generate a comprehensive fragmentation spectrum.

## Potential Signaling Pathway Involvement of Imbricatin

**Imbricatin** has been shown to inhibit the production of nitric oxide (NO). NO is a key signaling molecule in inflammatory processes, and its production is often upregulated by pro-inflammatory stimuli such as lipopolysaccharide (LPS) through the activation of pathways like the NF- $\kappa$ B pathway, which in turn induces the expression of inducible nitric oxide synthase (iNOS). The diagram below illustrates a simplified inflammatory signaling pathway and a hypothetical point of intervention for **Imbricatin**.



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Caption: Potential Anti-inflammatory Action of **Imbricatin**.

## Conclusion

The protocols and data presented in this document provide a comprehensive guide for the identification of **Imbricatin** using mass spectrometry. The combination of high-resolution mass measurement of the precursor ion and the characteristic fragmentation pattern obtained through MS/MS analysis allows for the confident and unambiguous identification of this bioactive natural product. These methods are crucial for researchers in natural product chemistry, pharmacology, and drug development who are investigating the therapeutic potential of **Imbricatin**.

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## References

- [1. Imbricatin | C<sub>16</sub>H<sub>14</sub>O<sub>4</sub> | CID 14237636 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. Imbricatin | CAS:84504-71-2 | Phenols | High Purity | Manufacturer BioCrick \[biocrick.com\]](#)
- [3. LC-MS/MS as a tool for identification of bioactive compounds in marine sponge Spongosorites halichondriodes \(Dendy 1905\) - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
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